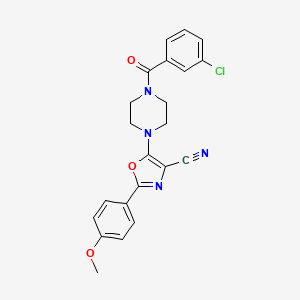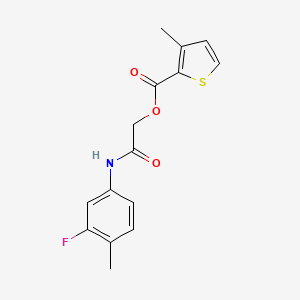![molecular formula C13H15ClN2O B2734305 N-[1-(5-Chloropyridin-2-yl)-2-cyclopropylethyl]prop-2-enamide CAS No. 2411306-40-4](/img/structure/B2734305.png)
N-[1-(5-Chloropyridin-2-yl)-2-cyclopropylethyl]prop-2-enamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[1-(5-Chloropyridin-2-yl)-2-cyclopropylethyl]prop-2-enamide, also known as CPEB, is a chemical compound that has gained attention in the scientific research community due to its potential applications in various fields.
作用機序
N-[1-(5-Chloropyridin-2-yl)-2-cyclopropylethyl]prop-2-enamide functions as a translational regulator, controlling the translation of specific mRNAs in response to various stimuli. N-[1-(5-Chloropyridin-2-yl)-2-cyclopropylethyl]prop-2-enamide binds to target mRNAs and recruits translation initiation factors, leading to the initiation of translation. The exact mechanism of N-[1-(5-Chloropyridin-2-yl)-2-cyclopropylethyl]prop-2-enamide-mediated translation is still being studied, but it is thought to involve the formation of a complex between N-[1-(5-Chloropyridin-2-yl)-2-cyclopropylethyl]prop-2-enamide and other translation factors.
Biochemical and Physiological Effects:
N-[1-(5-Chloropyridin-2-yl)-2-cyclopropylethyl]prop-2-enamide has been shown to have a variety of biochemical and physiological effects. In neurons, N-[1-(5-Chloropyridin-2-yl)-2-cyclopropylethyl]prop-2-enamide has been shown to regulate the translation of mRNAs involved in synaptic plasticity and memory formation. In cancer cells, N-[1-(5-Chloropyridin-2-yl)-2-cyclopropylethyl]prop-2-enamide has been shown to regulate the translation of mRNAs involved in cell proliferation and survival. Additionally, N-[1-(5-Chloropyridin-2-yl)-2-cyclopropylethyl]prop-2-enamide has been shown to play a role in oocyte maturation and embryonic development.
実験室実験の利点と制限
One advantage of using N-[1-(5-Chloropyridin-2-yl)-2-cyclopropylethyl]prop-2-enamide in lab experiments is that it has been well-studied and its mechanism of action is relatively well-understood. Additionally, N-[1-(5-Chloropyridin-2-yl)-2-cyclopropylethyl]prop-2-enamide is a relatively small molecule, making it easier to synthesize and manipulate in the lab. However, one limitation of using N-[1-(5-Chloropyridin-2-yl)-2-cyclopropylethyl]prop-2-enamide is that it may have off-target effects, as it can bind to a variety of mRNAs.
将来の方向性
There are several potential future directions for N-[1-(5-Chloropyridin-2-yl)-2-cyclopropylethyl]prop-2-enamide research. One area of interest is the development of small molecule inhibitors of N-[1-(5-Chloropyridin-2-yl)-2-cyclopropylethyl]prop-2-enamide for use in cancer therapy. Additionally, further research is needed to fully understand the role of N-[1-(5-Chloropyridin-2-yl)-2-cyclopropylethyl]prop-2-enamide in synaptic plasticity and memory formation. Finally, N-[1-(5-Chloropyridin-2-yl)-2-cyclopropylethyl]prop-2-enamide may have potential applications in the development of novel gene therapies.
合成法
The synthesis of N-[1-(5-Chloropyridin-2-yl)-2-cyclopropylethyl]prop-2-enamide involves the reaction of 5-chloro-2-pyridinecarboxylic acid with cyclopropanecarboxylic acid, followed by the addition of propargylamine and subsequent reduction with sodium borohydride. The resulting compound is then treated with acetic anhydride to yield N-[1-(5-Chloropyridin-2-yl)-2-cyclopropylethyl]prop-2-enamide.
科学的研究の応用
N-[1-(5-Chloropyridin-2-yl)-2-cyclopropylethyl]prop-2-enamide has been studied for its potential applications in various research fields, including neuroscience, cancer research, and drug discovery. In neuroscience, N-[1-(5-Chloropyridin-2-yl)-2-cyclopropylethyl]prop-2-enamide has been shown to play a role in synaptic plasticity and memory formation. In cancer research, N-[1-(5-Chloropyridin-2-yl)-2-cyclopropylethyl]prop-2-enamide has been studied for its potential as a target for cancer therapy. In drug discovery, N-[1-(5-Chloropyridin-2-yl)-2-cyclopropylethyl]prop-2-enamide has been targeted for the development of small molecule inhibitors.
特性
IUPAC Name |
N-[1-(5-chloropyridin-2-yl)-2-cyclopropylethyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClN2O/c1-2-13(17)16-12(7-9-3-4-9)11-6-5-10(14)8-15-11/h2,5-6,8-9,12H,1,3-4,7H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYNHVPQAHFKIRR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC(CC1CC1)C2=NC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-amino-4-(3-bromophenyl)-7-methyl-5-oxo-6-((tetrahydrofuran-2-yl)methyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2734224.png)
![N-[1-cyano-2-(3,4-difluorophenoxy)-1-methylethyl]-1-(2-nitrophenyl)piperidine-4-carboxamide](/img/structure/B2734225.png)
![{4-[(4-{[3-(3-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidin-1-yl)carbonyl]phenyl}dimethylamine](/img/structure/B2734227.png)

![1-(3-nitro-2-pyridinyl)-4-[5-(2-thienyl)-1H-pyrazol-3-yl]piperidine](/img/structure/B2734231.png)

![2-[3-(Ethoxycarbonyl)piperidin-1-yl]acetic acid](/img/structure/B2734233.png)
![N-[(2H-1,3-benzodioxol-5-yl)methyl]-6-{1-[2-(2-ethylpiperidin-1-yl)-2-oxoethyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl}hexanamide](/img/structure/B2734236.png)

![N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)-3,4-dihydro-2H-benzo[b][1,4]dioxepine-7-sulfonamide](/img/structure/B2734238.png)
![1-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]spiro[3.3]heptane-3-carboxylic acid](/img/structure/B2734242.png)
![4-(3-Thiophen-3-ylpyrrolidin-1-yl)thieno[3,2-d]pyrimidine](/img/structure/B2734243.png)
![N-(1-cyano-1,3-dimethylbutyl)-2-[(1-cyclopentyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]acetamide](/img/structure/B2734244.png)
